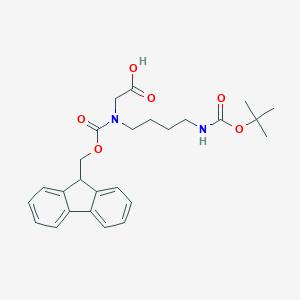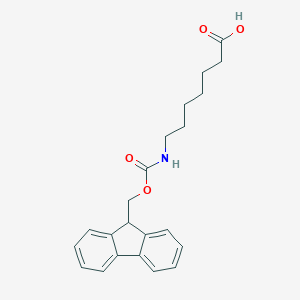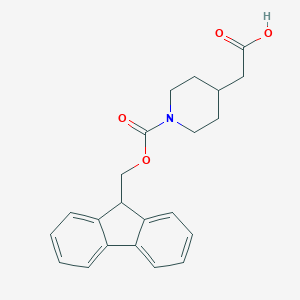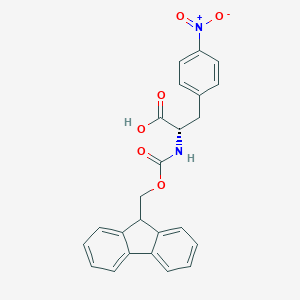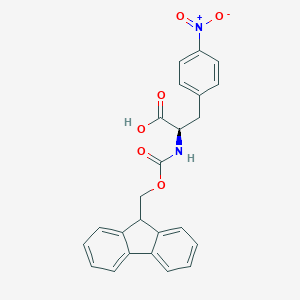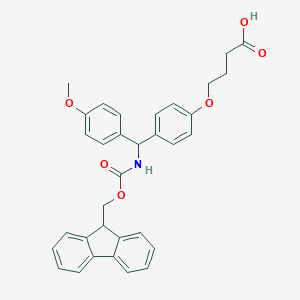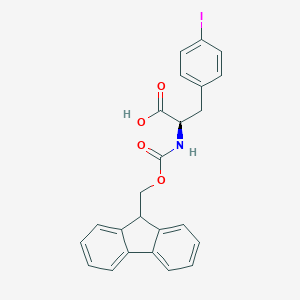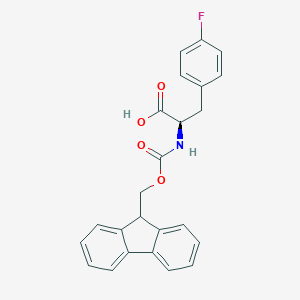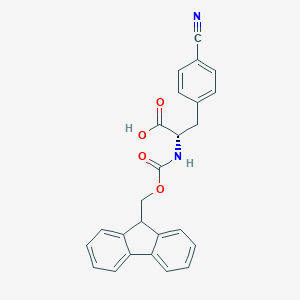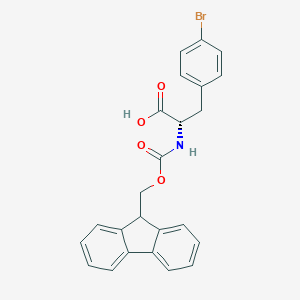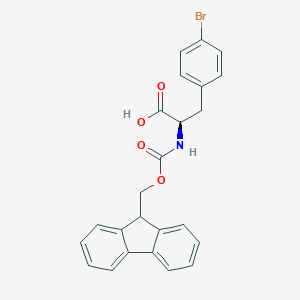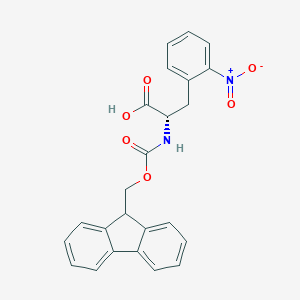
Fmoc-L-2-硝基苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Fmoc-L-2-硝基苯丙氨酸是苯丙氨酸的衍生物,苯丙氨酸是肽合成中使用的 20 种标准氨基酸之一 . Fmoc (9-芴甲氧羰基) 基团是固相肽合成中常用的保护基团。 它可以在温和的碱性条件下移除,从而允许氨基酸顺序添加到不断增长的肽链中 .
生物功能材料制造
Fmoc-L-2-硝基苯丙氨酸可能用于生物功能材料的制造。 例如,已证明在 N 末端带有芳香基团的短肽在水性条件下自组装成超分子纳米结构,促进水凝胶的形成 . 这些水凝胶在药物递送、组织工程和其他生物医学领域具有潜在应用 .
生化分析
Biochemical Properties
Fmoc-L-2-Nitrophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nitro group on the phenyl ring can participate in redox reactions, influencing the overall reactivity of the compound. Fmoc-L-2-Nitrophenylalanine is also known to interact with other biomolecules, including nucleic acids and lipids, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Cellular Effects
The effects of Fmoc-L-2-Nitrophenylalanine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to changes in gene expression. Additionally, Fmoc-L-2-Nitrophenylalanine can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
The molecular mechanism of action of Fmoc-L-2-Nitrophenylalanine involves several key interactions at the molecular level. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. Fmoc-L-2-Nitrophenylalanine can also bind to specific proteins and nucleic acids, influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-2-Nitrophenylalanine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Fmoc-L-2-Nitrophenylalanine can undergo degradation, leading to the formation of by-products that may affect its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-L-2-Nitrophenylalanine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing peptide synthesis and modulating cellular signaling pathways. At high doses, Fmoc-L-2-Nitrophenylalanine can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .
Metabolic Pathways
Fmoc-L-2-Nitrophenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The nitro group can be reduced to form amines, which can then participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of Fmoc-L-2-Nitrophenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, Fmoc-L-2-Nitrophenylalanine can interact with intracellular proteins and nucleic acids, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of Fmoc-L-2-Nitrophenylalanine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The activity of Fmoc-L-2-Nitrophenylalanine can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLRWXBYPKSBFY-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80943325 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210282-30-7 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
